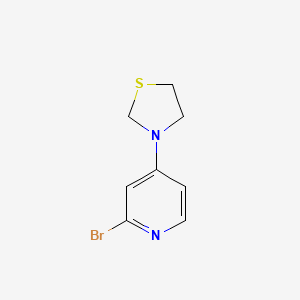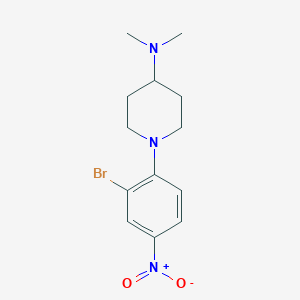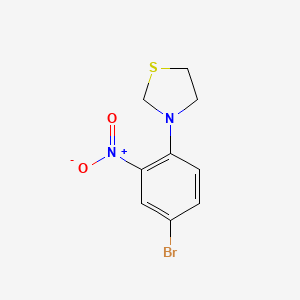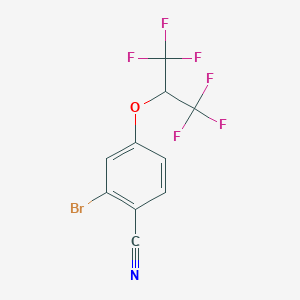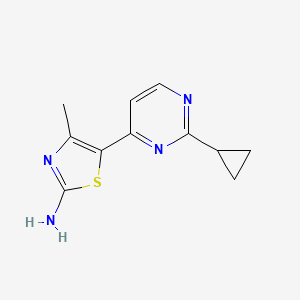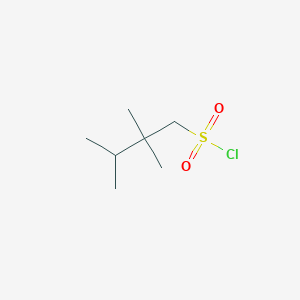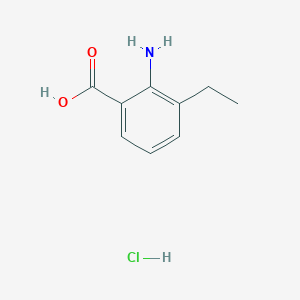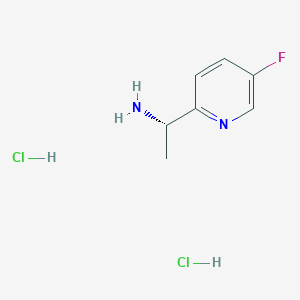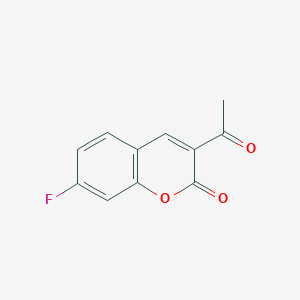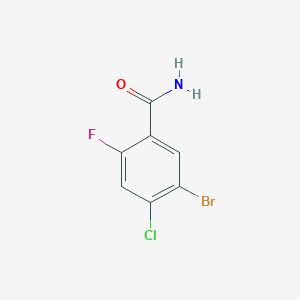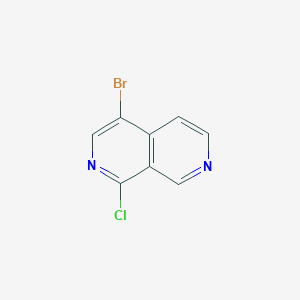
4-Bromo-1-chloro-2,7-naphthyridine
Vue d'ensemble
Description
- Safety Information : It is classified as a Warning substance with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Synthesis Analysis
- Multicomponent Reactions (MCR) : Trisubstituted 2-amino-1,8-naphthyridines have been synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate .
- Friedländer Approach : Green strategies have been employed for the synthesis of 1,8-naphthyridines using the Friedländer approach .
- Hydroamination of Terminal Alkynes Followed by Friedländer Cyclization : This method yields 1,8-naphthyridines .
- Metal-Catalyzed Synthesis : Metal-catalyzed reactions have been explored for constructing these heterocycles .
- Ring Expansion Reaction : The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation produces 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Molecular Structure Analysis
The molecular formula of 4-bromo-1-chloro-2,7-naphthyridine is C8H4BrClN2. Its 1H NMR spectrum reveals characteristic peaks corresponding to its structure .
Chemical Reactions Analysis
The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 leads to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones via cycloaddition and ring expansion with rearrangement .
Applications De Recherche Scientifique
-
- Naphthyridines have significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
- They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
- The synthesis of naphthyridines involves various strategies, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
- The results of these applications are diverse, depending on the specific naphthyridine derivative and its biological target .
-
Synthesis of Functionalized Compounds
- 4-Bromo compounds, like “4-Bromo-1-chloro-2,7-naphthyridine”, can be used as reactants in various chemical reactions .
- These reactions include the preparation of 3,5-substituted enones via Suzuki coupling, copper-catalyzed oxidative cross-coupling, and microwave-assisted synthesis of ethynylarylboronates .
- They can also be used in the synthesis of 1,4’-bipyrazoles .
- The outcomes of these reactions are functionalized compounds that can be used in further chemical transformations or biological studies .
-
Synthesis of N-Alkylsubstituted 1,5-Naphthyridines
- Alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
- This reaction proceeds through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
- The outcome of this reaction is a series of N-alkylsubstituted 1,5-naphthyridines, which can be used in further chemical transformations or biological studies .
-
Biological Activities of 1,6-Naphthyridines
- 1,6-Naphthyridines, a class of compounds related to “4-Bromo-1-chloro-2,7-naphthyridine”, are pharmacologically active .
- They have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
- The specific methods of application and experimental procedures would depend on the specific biological target and the context of the study .
-
- 1,5-Naphthyridines can form metal complexes .
- These complexes can be synthesized through various strategies, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains .
- The outcomes of these reactions are metal complexes that can be used in further chemical transformations or biological studies .
-
- 4-Bromo-1-chloro-2,7-naphthyridine could potentially be used in the field of material science .
- It could be used in the synthesis of new materials with unique properties .
- The specific methods of application and experimental procedures would depend on the specific material being synthesized and the context of the study .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-1-chloro-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGSESNVOYYPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2,7-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



